molecular formula C10H6FNO B8763724 6-Fluoroquinoline-5-carbaldehyde

6-Fluoroquinoline-5-carbaldehyde

Cat. No. B8763724
M. Wt: 175.16 g/mol
InChI Key: CAHODVZFGPHEEM-UHFFFAOYSA-N
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Patent
US08114867B2

Procedure details

To a solution of DIPA (1.1 mL, 7.75 mmol)) in THF (820 mL) cooled to −78° C., was added n-BuLi (2.5N in hexanes, 3 mL). The mixture was stirred 5 minutes at this temperature and was warmed in an ice-bath. After 10 min, the mixture was cooled down to −78° C. and a solution of 3-fluoro-6-methoxy-quinoline (see WO 2005/054232; 0.95 g, 6.46 mmol) in THF (8+2 mL rinse) was added. The reaction proceeded for 4 h. DMF (0.75 mL, 9.68 mmol) was added. The mixture was stirred 30 min at −78° C. The mixture was warmed to rt, stirred further 30 min and water (20 mL) was added. The two layers were decanted. The aq. layer was extracted with EA (2×50 mL). The combined org. layers were washed with brine, dried over Na2SO4, filtered and concentrated to dryness. The residue was chromatographed (Hept-EA 1-1) to afford first the starting material and then the expected aldehyde (0.17 g) as a 2-1 mixture with its regioisomer.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.75 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
[Compound]
Name
aldehyde
Quantity
0.17 g
Type
reactant
Reaction Step Five
Name
Quantity
820 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Li][CH2:2]CCC.[F:6][C:7]1C=NC2[C:15]([CH:16]=1)=CC(OC)=CC=2.C[N:20]([CH:22]=O)[CH3:21].O.[CH2:25]1[CH2:29][O:28][CH2:27][CH2:26]1>>[F:6][C:7]1[CH:16]=[CH:15][C:21]2[N:20]=[CH:22][CH:2]=[CH:27][C:26]=2[C:25]=1[CH:29]=[O:28]

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
[Li]CCCC
Step Two
Name
Quantity
0.95 g
Type
reactant
Smiles
FC=1C=NC2=CC=C(C=C2C1)OC
Name
Quantity
2 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
0.75 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Five
Name
aldehyde
Quantity
0.17 g
Type
reactant
Smiles
Step Six
Name
Quantity
820 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred 5 minutes at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed in an ice-bath
WAIT
Type
WAIT
Details
After 10 min
Duration
10 min
WAIT
Type
WAIT
Details
The reaction proceeded for 4 h
Duration
4 h
STIRRING
Type
STIRRING
Details
The mixture was stirred 30 min at −78° C
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to rt
STIRRING
Type
STIRRING
Details
stirred further 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The two layers were decanted
EXTRACTION
Type
EXTRACTION
Details
The aq. layer was extracted with EA (2×50 mL)
WASH
Type
WASH
Details
layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (Hept-EA 1-1)
CUSTOM
Type
CUSTOM
Details
to afford first the starting material

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
FC1=C(C=2C=CC=NC2C=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.